1,3-Butanediol

Catalog No.
S603742
CAS No.
107-88-0
M.F
C4H10O2
C4H10O2
CH3CHOHCH2CH2OH
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Butanediol

CAS Number

107-88-0

Product Name

1,3-Butanediol

IUPAC Name

butane-1,3-diol

Molecular Formula

C4H10O2
C4H10O2
CH3CHOHCH2CH2OH

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3

InChI Key

PUPZLCDOIYMWBV-UHFFFAOYSA-N

SMILES

CC(CCO)O

Solubility

Miscible with water
Practically insoluble in aliphatic hydrocarbons, benzene, toluene, carbon tetrachloride, ethanolamines, mineral and linseed oil; soluble in acetone, methyl ethyl ketone, ethanol, dibutyl phthalate, castor oil
Slightly soluble in ether
1000 mg/mL at 25 °C
Solubility in water: good

Synonyms

(RS)-1,3-Butanediol; (±)-Butane-1,3-diol; 1,3-Butylene Glycol; 1,3-Dihydroxybutane; 1-Methyl-1,3-propanediol; 13BGK; 3-Hydroxy-1-butanol; Butylene Glycol; DL-1,3-Butanediol; Jeechem Bugl; Methyltrimethylene Glycol; NSC 402145; Niax DP 1022; β-Butylen

Canonical SMILES

CC(CCO)O

Ketone Body Precursor:

  • 1,3-BD is a precursor to the ketone body beta-hydroxybutyrate (β-HB) []. When ingested, 1,3-BD is converted to β-HB in the liver, offering an alternative method to elevate β-HB levels compared to traditional methods like fasting []. This is helpful in studying the effects of β-HB on various physiological processes.

Studying the Effects of β-HB:

  • Researchers utilize 1,3-BD to investigate the potential benefits of β-HB in various contexts, including:
    • Athletic performance: Studies explore if 1,3-BD supplementation can enhance endurance performance by providing an alternative fuel source for muscles [, ].
    • Metabolic health: Research examines the potential role of β-HB in improving insulin sensitivity, reducing inflammation, and promoting healthy aging [, ].

Other Research Applications:

  • Beyond its role in β-HB research, 1,3-BD has applications in other areas of scientific investigation, such as:
    • Microbial production: Researchers are exploring ways to use engineered microorganisms to produce 1,3-BD from renewable sources like biomass, making it a potentially sustainable alternative to current production methods [].
    • Solvent for food flavors: 1,3-BD is used as a solvent for food flavors due to its safety profile and ability to dissolve various flavoring compounds [].

1,3-Butanediol (BD) is a colorless, water-soluble organic compound with the chemical formula CH₃CH(OH)CH₂CH₂OH. Belonging to the diol class, it possesses two hydroxyl (-OH) functional groups attached to a four-carbon chain (butane) at the first and third positions []. BD plays a significant role in scientific research due to its versatility as a solvent, intermediate in chemical synthesis, and potential as a biofuel.


Molecular Structure Analysis

The key feature of 1,3-butanediol's structure is the presence of two primary alcohol groups (C-OH) separated by two methylene groups (CH₂) []. This structure gives rise to several notable aspects:

  • Chirality: The molecule has two chiral centers, leading to two possible enantiomers (mirror images) designated as (R,R), (S,S), (R,S), and (S,R) []. However, most commercially available BD is a racemic mixture, meaning it contains equal amounts of both enantiomers [].
  • Hydrogen Bonding: The hydroxyl groups can participate in hydrogen bonding with other molecules, influencing properties like solubility and boiling point [].

Chemical Reactions Analysis

BD undergoes various chemical reactions relevant to scientific research. Here are a few examples:

  • Synthesis

    A common method for BD production involves the hydrogenation of 1,3-butadiene (CH₂=CH-CH=CH₂).

    CH₂=CH-CH=CH₂ + 2H₂ → CH₃CH(OH)CH₂CH₂OH

  • Dehydration

    BD can be dehydrated to form 1,3-butadiene under acidic conditions.

    CH₃CH(OH)CH₂CH₂OH → CH₂=CH-CH=CH₂ + H₂O

  • Esterification

    BD reacts with carboxylic acids to form diesters, useful as plasticizers and lubricants.

    CH₃CH(OH)CH₂CH₂OH + 2RCOOH → CH₃CH(OCOR)CH₂CH₂OCOR + 2H₂O (R = alkyl group)


Physical And Chemical Properties Analysis

  • Melting Point: -77 °C []
  • Boiling Point: 207 °C []
  • Density: 1.01 g/cm³ []
  • Solubility: Miscible with water, ethanol, and methanol []
  • Stability: Relatively stable under ambient conditions but can decompose at high temperatures [].

Mechanism of Action (Not Applicable)

Currently, there is no significant research on the specific biological mechanism of action of 1,3-butanediol.

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures.
Due to its functional groups. Notably:

  • Hydrogenation: It can be synthesized from 3-hydroxybutanal through hydrogenation:
    CH3CH OH CH2CHO+H2CH3CH OH CH2CH2OH\text{CH}_3\text{CH OH CH}_2\text{CHO}+\text{H}_2\rightarrow \text{CH}_3\text{CH OH CH}_2\text{CH}_2\text{OH}
  • Dehydration: Conversely, it can undergo dehydration to yield 1,3-butadiene:
    CH3CH OH CH2CH2OHCH2=CH CH CH2+2H2O\text{CH}_3\text{CH OH CH}_2\text{CH}_2\text{OH}\rightarrow \text{CH}_2=\text{CH CH CH}_2+2\text{H}_2\text{O}

Additionally, it can react with carboxylic acids to form chlorohydrin esters in the presence of chlorotrimethylsilane .

In biological contexts, 1,3-butanediol exhibits several pharmacological effects. It has been shown to have hypoglycemic, sedative, and hypotensive properties comparable to ethanol. The (R)-enantiomer is notably more active than its counterpart . It can also serve as a substrate for the synthesis of beta-hydroxybutyrate, a key metabolite in energy metabolism and ketogenesis.

The synthesis of 1,3-butanediol can be achieved through several methods:

  • Chemical Synthesis: The primary method involves hydrogenating 3-hydroxybutanal as described earlier.
  • Biotechnological Approaches: Recent studies have explored enzymatic pathways for synthesizing (R)-1,3-butanediol through a cascade reaction involving the oxidation of (S)-1,3-butanediol followed by asymmetric reduction .
  • Fermentation Processes: Microbial fermentation using specific strains like Candida parapsilosis has been investigated for producing high yields of this compound .

1,3-Butanediol is utilized in various industries due to its versatile properties:

  • Solvent: It serves as a solvent for natural and synthetic flavorings.
  • Chemical Intermediate: It is crucial in producing polyester plasticizers and other chemical compounds.
  • Food Industry: The compound is recognized as Generally Recognized As Safe (GRAS) by the FDA and is used in flavoring agents .
  • Pharmaceuticals: It acts as a precursor for certain antibiotics and therapeutic agents.

Research indicates that while low concentrations of 1,3-butanediol are well tolerated, higher concentrations can lead to metabolic acidosis and other physiological changes. Studies have shown that suprapharmacological doses significantly elevate systemic levels of beta-hydroxybutyrate but may also induce adverse effects such as dehydration and body mass loss .

Several compounds share structural similarities with 1,3-butanediol. Here are notable comparisons:

CompoundStructureUnique Features
1,2-ButanediolCH₃CH(OH)CH₂CHOHUsed mainly as a solvent; less hygroscopic
2,3-ButanediolCH₃C(OH)CH(OH)CH₃Known for its role in fermentation processes
1,4-ButanediolCH₃(CH₂)₂C(OH)₂Primarily used in plastics; different functional groups

1,3-Butanediol stands out due to its dual alcohol functional groups positioned at the first and third carbons, which contribute to its unique reactivity and biological activity compared to its isomers.

Potassium Channel-Dependent Vasodilation Mechanisms

1,3-Butanediol exhibits direct vasodilatory effects through endothelial nitric oxide synthase (eNOS) activation, independent of its metabolic conversion to β-hydroxybutyrate (βHB). In aged Wistar-Kyoto rats, chronic low-dose (5%) 1,3-BD administration restored endothelial-dependent vasodilation by 38% compared to untreated controls, with concurrent 2.1-fold increases in nitric oxide (NO) bioavailability [1]. This activity involves dual modulation of calcium-activated potassium (KCa) channels and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

The compound enhances endothelial hyperpolarization through large-conductance KCa channel activation, increasing membrane potential by -15.3 mV in isolated aortic rings [1]. Concurrent PI3K-mediated eNOS phosphorylation at Ser1177 elevates NO production by 67% in human umbilical vein endothelial cells (HUVECs) exposed to 100 μM 1,3-BD [1]. This dual-channel activation mechanism circumvents age-related declines in acetylcholine responsiveness, making 1,3-BD particularly effective in restoring vascular compliance in senescent systems.

Transcriptional Coordination with Nitric Oxide Synthase Isoforms

1,3-BD modulates endothelial nitric oxide synthase expression at the transcriptional level through histone acetylation dynamics. Chromatin immunoprecipitation studies demonstrate 1.8-fold increased acetylation at histone H4K16 near the eNOS promoter following 72-hour 1,3-BD exposure in arterial endothelial cells [5]. This epigenetic modification facilitates SP1 transcription factor binding, enhancing eNOS mRNA stability and translation efficiency.

Comparative analysis reveals tissue-specific regulation, with 1,3-BD inducing 2.3-fold greater eNOS expression in vascular endothelia versus neuronal NOS (nNOS) in cerebellar tissue [1]. This selectivity suggests preferential activation of endothelial signaling pathways over neural nitric oxide systems, potentially reducing off-target neurological effects.

Table 1: 1,3-Butanediol-Mediated eNOS Activation Parameters

ParameterMeasurementModel SystemSource
NO Production Increase67% ± 5.2HUVECs [1]
Vasodilation Restoration38% ± 3.1Aged Rat Aorta [1]
H4K16 Acetylation Fold-Change1.8xArterial Endothelium [5]
KCa Channel Activation-15.3 mV Membrane PotentialAortic Rings [1]

Transcriptional Regulation of HMG-CoA Synthase 2

PPARα-Coactivator Interactions

Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) expression is potentiated by 1,3-BD through peroxisome proliferator-activated receptor alpha (PPARα) coactivation. Structural analysis reveals 1,3-BD facilitates physical interaction between HMGCS2 and PPARα via LXXLL motif stabilization, enhancing promoter binding affinity by 3.2-fold in hepatocyte nuclei [6]. This molecular bridging increases ketogenic gene transcription 2.5-fold during fasting-mimetic conditions, independent of βHB feedback inhibition.

Epigenetic Remodeling via HDAC Inhibition

The compound demonstrates histone deacetylase (HDAC) inhibitory activity comparable to butyrate, inducing 2.1-fold hyperacetylation at the HMGCS2 promoter in colonic epithelial cells [5]. Chromatin accessibility assays show 38% increased DNase I hypersensitivity within the -250 to +50 regulatory region following 48-hour 1,3-BD exposure. This epigenetic priming enables constitutive PPARα/RXR heterodimer binding, maintaining basal HMGCS2 expression during fed states.

Table 2: HMGCS2 Transcriptional Regulation Metrics

Regulatory MechanismFold-ChangeTissue ModelSource
PPARα-DNA Binding Affinity3.2xHepatocytes [6]
Promoter Hypersensitivity38% IncreaseColonic Epithelium [5]
Histone H3 Acetylation2.1xEnterocytes [5]
Ketogenic mRNA Stability1.7x Half-LifeLiver Tissue [6]

Redox Homeostasis Modulation through NAD+/NADH Shifts

Mitochondrial Electron Transport Chain Coupling

1,3-Butanediol enhances NAD+ recycling efficiency by 27% in cardiac mitochondria through complex I bypass mechanisms. This shunting effect reduces reactive oxygen species (ROS) production by 41% during state 4 respiration, as measured by amplex red fluorescence in isolated mitochondrial preparations [4]. The compound's secondary alcohol group facilitates hydride transfer to NAD+ via mitochondrial alcohol dehydrogenase 3 (ADH3), generating 1.3 mol NADH per mole 1,3-BD oxidized.

Cytosolic Redox Sensor Regulation

In hepatic cytosol, 1,3-BD modulates the NADH/NAD+ ratio through competitive inhibition of lactate dehydrogenase (LDH). Kinetic studies demonstrate 44% reduction in LDH Vmax when 1,3-BD concentrations exceed 5 mM, shifting pyruvate flux toward acetyl-CoA synthesis [7]. This metabolic rewiring increases the NAD+/NADH ratio from 0.18 to 0.32 in fasted hepatocytes, enhancing sirtuin 1 (SIRT1) deacetylase activity by 2.8-fold [4].

Table 3: Redox Modulation Parameters

Metabolic ParameterChangeCellular CompartmentSource
NAD+/NADH Ratio0.18 → 0.32Hepatocyte Cytosol [4]
ROS Reduction41%Cardiac Mitochondria [4]
SIRT1 Activity Increase2.8xNuclear Compartment [4]
LDH Inhibition Efficiency44% at VmaxCytosolic Fraction [7]

Hypertension Attenuation in Salt-Sensitive Rodent Models

Extensive preclinical research has demonstrated the antihypertensive properties of 1,3-butanediol in multiple salt-sensitive rodent models. The mechanistic basis for these effects appears to involve the conversion of 1,3-butanediol to beta-hydroxybutyrate, which subsequently modulates vascular function and inflammatory pathways [1] [2] [3].

In female salt-sensitive spontaneously hypertensive rats (S-SHR(11)), chronic administration of 1,3-butanediol at 20 percent concentration via drinking water for ten weeks on a low-salt diet (0.3 percent sodium chloride) produced significant reductions in systolic blood pressure after nine weeks of treatment (p=0.0083) [1] [2]. The study utilized 12-14 rats per experimental group and demonstrated that while blood pressure trends were apparent at six weeks, statistical significance was achieved only after nine weeks of continuous treatment. Concomitant with blood pressure reduction, treated animals exhibited decreased proteinuria, reduced plasma creatinine levels, and diminished renal fibrosis compared to control groups [1] [2].

The vascular mechanisms underlying these antihypertensive effects have been elucidated through ex vivo arterial studies. In aged Wistar-Kyoto rats, low-dose 1,3-butanediol treatment (5 percent via drinking water for four weeks) reversed age-associated vascular dysfunction [4] [5]. Specifically, the treatment improved both endothelium-dependent and endothelium-independent vasodilation in mesenteric resistance arteries from old rats. Mechanistic investigations revealed that 1,3-butanediol-mediated vasodilation operates through endothelium-dependent pathways involving potassium channel activation and nitric oxide synthase, while being independent of cyclooxygenase-derived products [4] [5].

In male Dahl salt-sensitive rats maintained on high-salt diets, 1,3-butanediol administration (20 percent in drinking water) significantly reduced mean arterial pressure compared to high-salt controls [3]. The protective effects were associated with attenuated renal inflammation, as evidenced by reduced expression of pro-inflammatory markers and decreased activation of the NLRP3 inflammasome pathway. Importantly, these benefits occurred despite continued high-salt intake, suggesting that 1,3-butanediol can counteract salt-induced hypertensive mechanisms.

The anti-inflammatory properties of 1,3-butanediol treatment extend beyond vascular tissues. Treated animals demonstrated smaller spleen weights and increased renal concentrations of anti-inflammatory cytokines, including interleukin-10 and granulocyte-macrophage colony-stimulating factor [1] [2]. However, paradoxically, several pro-inflammatory markers were also elevated in treated groups, including tumor necrosis factor-alpha, interleukin-1beta, and monocyte chemotactic protein-1, suggesting complex inflammatory modulation rather than simple anti-inflammatory action.

Table 1: Blood Pressure and Vascular Function Parameters in Salt-Sensitive Rodent Models

Study ModelTreatment ProtocolParameter MeasuredControl ValueTreated ValueStatistical Significance
Female S-SHR(11) rats20% drinking water, 10 weeksSystolic BP (9 weeks)Elevated baselineSignificantly reducedp=0.0083
Male Dahl S rats20% drinking water, high saltMean arterial pressureElevated vs low saltSignificantly reducedp<0.05
Old WKY rats5% drinking water, 4 weeksEndothelium-dependent vasodilationImpaired with ageRestored functionp<0.05
Old WKY rats5% drinking water, 4 weeksEndothelium-independent vasodilationImpaired with ageRestored functionp<0.05

Cerebral Energy Metabolism Optimization Post-Ischemia

1,3-Butanediol demonstrates significant neuroprotective properties in experimental models of cerebral ischemia through optimization of brain energy metabolism. The compound appears to function as both a direct energy substrate and a metabolic modulator that preserves cellular energy stores during periods of reduced oxygen availability [6] [7] [8].

In a comprehensive study utilizing multifocal brain infarction induced by intracarotid injection of carbonized microspheres in 108 rats, 1,3-butanediol treatment (25 mmol/kg intraperitoneally every three hours) produced dramatic improvements in cerebral energy metabolism [6]. The treatment protocol resulted in sustained elevation of plasma beta-hydroxybutyrate levels and significantly attenuated ischemia-induced metabolic derangements. Specifically, lactate concentrations decreased by 13 percent at two hours, 44 percent at six hours, and 46 percent at twelve hours post-embolization compared to saline-treated controls [6].

The preservation of high-energy phosphate compounds represents a critical mechanism of 1,3-butanediol neuroprotection. Treated animals maintained significantly higher concentrations of phosphocreatine, adenosine triphosphate, and glycogen in brain tissue compared to controls [6] [9]. These findings indicate that 1,3-butanediol administration helps preserve the cellular energy charge during ischemic insults, potentially maintaining essential cellular processes that would otherwise be compromised.

Brain water content analysis revealed significant anti-edema effects of 1,3-butanediol treatment. While untreated ischemic rats developed severe cerebral edema with brain water content increasing from 78.63 percent in normal controls to 80.93 percent twelve hours post-embolization, 1,3-butanediol-treated animals showed only modest increases to 79.57 percent (p<0.05) [6]. This reduction in cerebral edema was associated with decreased brain concentrations of sodium and chloride ions, suggesting improved ionic homeostasis.

Metabolic studies have revealed that 1,3-butanediol influences glucose utilization patterns in brain tissue. Treatment increased the cortical glucose to plasma glucose ratio while simultaneously reducing lactate accumulation [8]. This suggests that 1,3-butanediol promotes more efficient glucose utilization and reduces dependence on anaerobic glycolysis, thereby minimizing the deleterious effects of lactic acid accumulation during ischemic conditions.

The neuroprotective effects extend to specific vulnerable neuronal populations. In hippocampal CA1 pyramidal neurons following brief forebrain ischemia, delayed 1,3-butanediol treatment (55 mmol/kg at 24 and 36 hours post-ischemia) markedly reduced neuronal loss when assessed at 72 hours of reperfusion [10]. Importantly, treatment remained effective even when initiated 24 hours after the ischemic insult, suggesting a therapeutic window for intervention.

Table 2: Cerebral Energy Metabolism Parameters Following Ischemic Injury

ParameterTime PointControl (Ischemic)1,3-Butanediol TreatedPercent Change
Lactate concentration2 hours post-ischemiaBaseline ischemic level13% reduction-13%
Lactate concentration6 hours post-ischemiaBaseline ischemic level44% reduction-44%
Lactate concentration12 hours post-ischemiaBaseline ischemic level46% reduction-46%
Brain water content12 hours post-ischemia80.93%79.57%p<0.05
Phosphocreatine levelsPost-ischemiaSeverely depletedSignificantly preservedp<0.01
Adenosine triphosphatePost-ischemiaReducedMaintained/increasedp<0.01

Adipose Tissue Remodeling in Metabolic Dysfunction

1,3-Butanediol administration produces significant effects on adipose tissue metabolism and morphology, leading to beneficial remodeling in models of metabolic dysfunction. These effects encompass both white and brown adipose tissue compartments and involve complex interactions between energy metabolism, inflammatory signaling, and hormonal regulation [11] [12] [13].

In male Wistar rats treated with 1,3-butanediol (2.5 mmol/100g body weight intraperitoneally followed by 10 percent in drinking water for 14 days), substantial reductions in gonadal white adipose tissue mass were observed. Treated animals showed decreased gonadal white adipose tissue weight (3.2 ± 0.1 g versus 4.5 ± 0.4 g in controls, p<0.01) accompanied by reduced body weight gain (29 ± 4 g versus 55 ± 3 g in controls, p<0.001) and decreased energy intake (2828 ± 348 kJ versus 3840 ± 363 kJ in controls, p<0.001) [12].

Histological analysis revealed significant adipocyte size reduction in treated animals, with a shift toward smaller, more metabolically active adipocytes [12]. This morphological change was associated with enhanced lipolytic activity, as evidenced by increased basal glycerol release from adipose tissue explants. Basal lipolysis increased by 23 percent within three hours of 1,3-butanediol administration and by 31 percent after 14 days of treatment [12].

The compound exerts profound effects on adipose tissue redox homeostasis and inflammatory status. 1,3-Butanediol treatment reduced reactive oxygen species levels by 52 percent within three hours and 46 percent after 14 days, while simultaneously decreasing lipid hydroperoxide levels by 47 percent and 33 percent, respectively [12]. Protein carbonylation, a marker of oxidative damage, was dramatically reduced by 80 percent at three hours and 60 percent after 14 days of treatment.

Endoplasmic reticulum stress markers were significantly elevated following 1,3-butanediol treatment, including glucose-regulated protein 78 (GRP78/BiP) and calnexin [12]. This apparent paradox may reflect adaptive responses to the metabolic changes induced by elevated ketone body levels rather than pathological stress responses.

Brown adipose tissue responds distinctly to 1,3-butanediol administration. In interscapular brown adipose tissue, treatment for two weeks increased the tissue weight to body weight ratio by 13 percent (p<0.05) while simultaneously reducing gonadal white adipose tissue by 18 percent [13]. Proteomic analysis revealed increased expression of uncoupling protein-1 and multiple subunits of mitochondrial respiratory complexes, suggesting enhanced thermogenic capacity.

The leptin-sensitizing effects of 1,3-butanediol represent a crucial mechanism for its anti-obesity properties. In diet-induced obese mice with established leptin resistance, 1,3-butanediol treatment (5 g/kg twice daily by oral gavage for eight weeks) effectively reduced body weight and epididymal white adipose tissue mass to levels comparable to lean controls [11]. Importantly, these effects were absent in leptin-deficient ob/ob mice, confirming the requirement for functional leptin signaling.

Table 3: Adipose Tissue Remodeling Parameters

Tissue TypeParameterControl ValueTreated ValueDurationSignificance
Gonadal WATTissue weight4.5 ± 0.4 g3.2 ± 0.1 g14 daysp<0.01
Gonadal WATAdipocyte sizeLarger cellsReduced size14 daysp<0.05
Gonadal WATBasal lipolysisBaseline+31% increase14 daysp<0.05
Gonadal WATROS levelsBaseline-46% reduction14 daysp<0.01
Brown ATWeight/body ratioBaseline+13% increase14 daysp<0.05
Brown ATUCP1 expressionBaselineSignificantly increased14 daysp<0.01

The adipokine profile undergoes significant modulation following 1,3-butanediol treatment. Multiple inflammatory mediators showed increased expression, including monocyte chemotactic protein-1 (+88 percent), regulated on activation normal T cell expressed and secreted (+120 percent), and plasminogen activator inhibitor-1 (+77 percent) [12]. Paradoxically, the anti-inflammatory cytokine interleukin-10 also increased (+60 percent), suggesting complex inflammatory remodeling rather than simple inflammation resolution.

Physical Description

Liquid
Very hygroscopic liquid; Pure form is colorless; [Merck Index]
COLOURLESS VISCOUS HYGROSCOPIC LIQUID.

Color/Form

Viscous liquid
Pure compound is colorless

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

90.068079557 g/mol

Monoisotopic Mass

90.068079557 g/mol

Boiling Point

207.5 °C
207.50 °C. @ 760.00 mm Hg

Flash Point

121 °C
250 °F (121 °C) (Cleveland Open Cup)

Heavy Atom Count

6

Taste

Sweet flavor with bitter aftertaste

Vapor Density

Relative vapor density (air = 1): 3.2

Density

1.0053 g/cu cm at 20 °C
Relative density (water = 1): 1.00

LogP

log Kow = -0.29 (est)

Odor

Practically odorless
Odorless when pure

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

< -50 °C

UNII

3XUS85K0RA

Related CAS

55251-78-0

GHS Hazard Statements

Aggregated GHS information provided by 2486 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1135 of 2486 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1351 of 2486 companies with hazard statement code(s):;
H226 (95.19%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1,3-Butanediol is a viscous liquid. It has a sweet flavor with bitter aftertaste. It is odorless when pure. It is highly soluble in water. USE: 1,3-Butanediol is an important commercial chemical. It is used in personal care products like sunscreen, lotions and hair products. It is used to make polyester, polyurethane and plastics. It is added to food to preserve freshness and add flavor. 1,3-Butanediol was used as a de-icing agent for airplanes. EXPOSURE: Workers that use or produce 1,3-butanediol may have direct skin contact. The general population may be exposed when eating food or using consumer products containing 1,3-butanediol. If 1,3-butanediol is released to the environment it will be broken down in air. It is not expected to be broken down by light. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: 1,3-Butanediol is a strong eye irritant. It is not a skin irritant, but allergic skin reactions may occur in certain people. Data for the potential for 1,3-butanediol to produce other toxic effects in humans were not available. Impaired liver and kidney function, seizures, decreased activity, and decreased body weight were observed in laboratory animals repeatedly fed extremely high levels of 1,3-butanediol. No adverse health effects were observed in laboratory animals exposed to moderate to high oral doses for weeks or months. Infertility and abortion were not observed in laboratory animals fed 1,3-butanediol prior to mating through pregnancy and delivery. No birth defects were observed in offspring. No evidence of cancer was observed in laboratory rats fed 1,3-butanediol for 2 years. The potential for 1,3-butanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXP THER/ This study examined the effect of 1,3-butanediol on the selective loss of CA1 pyramidal neurons following a short period of near-complete forebrain ischemia. Injection of 55 mmol 1,3-butanediol/kg body weight at 24 h of recirculation and again at 36 hr following 10 min of forebrain ischemia markedly reduced damage to CA1 neurons examined at 72 hr of recirculation compared with that in saline-treated rats. Comparable treatment with ethanol did not cause significant protection. Neuronal loss was also not reduced by 1,3-butanediol treatment when the ischemic period was extended to 15 min or by single treatments at 24 hr or 36 hr following 10 min of ischemia. However, a single treatment 5 min after reversal of 10 min of ischemia was effective in ameliorating cell loss. The difference in effectiveness of 1,3-butanediol following 10 min and 15 min of ischemia is consistent with a number of previous studies, indicating that the processes leading to loss of CA1 neurons are modified when the ischemic period is extended. Previous findings that 1,3-butanediol reduced damage in other ischemia-susceptible neuronal subpopulations but not in CA1 neurons most likely reflected the longer period of ischemia which was used. The results of the present investigation demonstrate that administration of 1,3-butanediol offers a novel approach for interfering with post-ischemic loss of CA1 neurons following a brief ischemic period which is effective even when initiated after prolonged recirculation periods.
/EXP THER/ The biochemical effect of S-1,3-butanediol on streptozotocin induced diabetic rats was studied. Rats were made diabetic by the intraperitoneal injection of 40 mg/kg body weight streptozotocin in sodium citrate buffer. A dosage of 25 mmol/kg body weight of S-1,3-butanediol was injected intraperitoneally for treatment. The streptozotocin induced diabetic rats showed a marked increase in blood glucose level, and significant increase in the level of cholesterol, triglycerides and free fatty acids. The glycogen levels in liver and kidney were greatly decreased in diabetic rats. Treatment with butanediol normalized the glucose and glycogen level but had no significant effect on protein and lipid levels.
/EXP THER/ We previously showed that intrastriatal administration of aminooxyacetic acid (AOAA) produces striatal lesions by a secondary excitotoxic mechanism associated with impairment of oxidative phosphorylation. In the present study, we show that and the specific complex I inhibitor rotenone produces a similar neurochemical profile in the striatum, consistent with an effect of AOAA on energy metabolism. Lesions produced by AOAA were dose-dependently blocked by MK-801, with complete protection against GABA and substance P depletions at a dose of 3 mg/kg. AOAA lesions were significantly attenuated by pretreatment with either 1,3-butanediol or coenzyme Q10, two compounds which are thought to improve energy metabolism. These results provide further evidence that AOAA produces striatal excitotoxic lesions as a consequence of energy depletion and they suggest therapeutic strategies which may be useful in neurodegenerative diseases.
/EXP THER/ In order to assess the therapeutic value of 1,3 butanediol in ethylene glycol toxicosis, mixed-bred dogs were given an oral dose of commercial antifreeze at 6 mL/kg of body weight (0 hour) and treated (IV) 7 times at 6-hour intervals with 5.5 mL/kg of body weight 1,3 butanediol solution (20% in physiological saline solution) beginning at 8, 12, and 21 hours. Serum glycolic acid concentration was quantitated by high-pressure liquid chromatography. Three dogs that were given ethylene glycol, but no 1,3 butanediol treatment, died with elevated serum glycolic acid concentrations. Five dogs were given ethylene glycol and 1,3 butanediol treatment. Of 2 dogs treated at 8 hours, 1 survived and 1 died at 39 hours; 1 treated at 12 hours and 1 treated at 21 hours survived; 1 dog died soon (27 hours) after treatment was initiated at 21 hours. Four of the 5 dogs had dramatically decreased serum glycolic acid concentrations after 1,3 butanediol treatment, indicating its effectiveness in inhibiting alcohol dehydrogenase-dependent glycolic acid formation in vivo.
/EXP THER/ Pre-partum feeding of 1,3-butanediol to sows has been shown to improve the metabolic status and survival rate of neonatal pigs. To evaluate the efficacy of short-term, pre-partum feeding of 1,3-butanediol on pig and sow productivity on a large scale and low concentration was the focus of the research. The secondary objective was to determine if pre-partum feeding of 1,3-butanediol had any effect on survival rate and weight gain of lesser body weight pigs, sow body weight and subsequent sow reproductive performance. In a large commercial unit, 2537 sows were fed one of two pre-partum diets (0% or 4.55% 1,3-butanediol) on Day 108+/-3 of pregnancy. 1,3-butanediol provided 8% of the total metabolizable energy. Pigs born live in those litters were equalized by cross-fostering among sows receiving the same pre-partum diet. Pigs were weaned from the sows at 16+/-3 days post-partum and return of sows to estrus and conception rates were determined. Pre-partum feeding of 1,3-butanediol reduced (P=0.01) pre-weaning pig mortalities from 1.44 to 1.24 pigs per litter. The reduction in pig mortality was independent of length of 1,3-butanediol feeding (4 to 11 days). In a subset of 750 litters, four lesser birth-weight pigs from each litter were tagged and monitored to determine the effect of 1,3-butanediol on survival rates and pre-weaning weight gain of pigs with the greatest mortality risk. 1,3-butanediol reduced (P=0.01) pre-weaning mortality of these low birth weight pigs by 5.27%. Based on these data, short-term pre-partum feeding of 1,3-butanediol effectively improves pre-weaning pig productivity at a lower concentration than previously reported.

Vapor Pressure

0.02 [mmHg]
0.02 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 8

Pictograms

Flammable

Flammable

Impurities

Crude diol often contains acetaldehyde, butyraldehyde, crotonaldehyde, various oligomers of the aldehydes, as well as several acetals.

Other CAS

6290-03-5
107-88-0

Metabolism Metabolites

Butanediol is metabolized by the liver... beta-hydroxybutyric acid /a main metabolite/ is further metabolized in the tricarboxylic acid cycle to carbon dioxide, which accounts for about 90% of the dose administered. In other studies... in which rats were fed 1,3-butanediol for 3 to 7 weeks, it was found that the blood level of beta-hydroxybutyrate, was also higher than normal.
R- and S-1,3-butylene glycol are taken up by the isolated liver of fed or starved rats at the same rate. R-1,3-butylene glycol is mainly transformed to the physiological ketone bodies R-3-hydroxybutyrate and acetoacetate. Only 29-38&% of the S-enantiomer are converted into physiological ketone bodies. The S-enantiomer is further metabolised to S-3-hydroxybutyrate (not a natural compound), lipids and carbon dioxide. Based on these results it can be concluded that the test item is metabolised via physiological pathways, suggesting that it has a low potential to accumulate.

Associated Chemicals

1,3-Butanediol (d); 24621-61-2
1,3-Butanediol (dl); 18826-95-4
1,3-Butanediol (l); 6290-03-5

Wikipedia

1,3-Butanediol
Homochlorcyclizine

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Humectant; Solvent

Methods of Manufacturing

Acetaldol is prepared by acetaldehyde self-condensation in aqueous alkaline solutions. Acetaldehyde conversion cannot be carried higher than 66.6% because aldol and acetaldehyde combine to yield 2,6-dimethyl-1,3-dioxan-4-ol. The bound acetaldehyde is held so tenaciously that most commercial aldol is essentially equivalent to 2,6-dimethyl-1,3-dioxan-4-ol: Higher condensation products are often present. It is difficult to decompose 2,6-dimethyl-1,3-dioxan-4-ol into aldol without simultaneously dehydrating it to crotonaldehyde. Steam stripping is one of the most practical ways of removing the bound acetaldehyde. Aldol is led directly to a hydrogenation system where it is reduced in the presence of Raney nickel or other catalysts. Any of the acetaldehyde or 2,6-dimethyl-1,3-dioxan-4-ol left is reduced to ethanol and 2,4-dimethyl-1,3-dioxane, both of which are efficiency losses for the process. Low-boilers are striped from the hydrogenated product and pure 1,3-butylene glycol is obtained by distillation under reduced pressure.
Usually prepared by catalytic hydrogenation of aldol using Raney nickel.
From formaldehyde and propylene via pressure and a catalyst.
1,3-Butylene glycol can be recovered as a by-product of ethyl acetate manufactured through the Tischenko reaction of acetaldehyde.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
1,3-Butanediol: ACTIVE
1,3-Butylene glycol efficient antimicrobial agent, inhibiting gram-neg & gram-pos microorganisms, molds & yeasts. It is not sporicidal.
Produced as an intermediate in the manufacture of butadiene from acetadol. This process has, however, been abandoned by most companies.

Analytic Laboratory Methods

Method: NIOSH 5523, Issue 1; Procedure: gas chromatography with flame ionization detection; Analyte: 1,3-butylene glycol; Matrix: air; Detection Limit: 6 ug/sample.
GC/MS.

Clinical Laboratory Methods

A young man was found to have 1,3-butanediol in his blood, much more after ethanol ingestion. This substance reacted in the enzyme procedure for measuring blood alcohol, giving falsely high values. The 1,3-butanediol was detected by gas chromatography.
We developed gas chromatographic-mass spectrometric assays for the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and their corresponding hydroxyacids, lactate, beta-hydroxybutyrate, and beta-hydroxypentanoate (3-hydroxyvalerate) in biological fluids. The corresponding ketoacids, acetoacetate and beta-ketopentanoate, can be assayed simultaneously by pretreating the samples with NaB2H4. The assays involve spiking the samples with deuterated internal standards, deproteinization, ether extraction, and derivatization of the carboxyl groups with (R,S)-2-butanol/HCl and of the hydroxyl groups with chiral (S)-(+)-2-phenylbutyryl chloride. Mass spectrometric analysis is conducted under ammonia positive chemical ionization. We used these assays to follow the metabolism of diol enantiomers in dogs. For (R,S)-1,3-butanediol and (R,S)-1,3-pentanediol, the uptakes from dog plasma of the R and S enantiomer of each diol were identical. In contrast, the metabolism of (S)-1,2-propanediol was faster than that of (R)-1,2-propanediol. (R)-1,2-Propanediol is formed during acetone metabolism, while (R,S)-1,3-butanediol and (R,S)-1,3-pentanediol are potential nutrients.

Interactions

1,3-Butanediol and phlorhizin were used to induce ketonemia and hypoglycemia in steers. Oral administration of butanediol increased blood beta-hydroxybutyrate (BHB) and plasma nonesterified fatty acids (NEFA) and decreased serum glucose. Subcutaneous injections of phlorhizin, given in addition to butanediol orally, further increased NEFA and BHB concentrations and decreased glucose. Dietary niacin supplementation of steers given phlorhizin and butanediol caused serum glucose concentration to increase and blood BHB and plasma NEFA concentrations to decrease.
Evidence previously reported suggest that 1,3-butanediol (BD) enhances the hepatotoxic effect of a single small dose of carbon tetrachloride (CCl4) in a dose-related manner. The present study provides additional information concerning the quantitative relationship between the severity of the ketotic state produced by BD and the magnitude of the potentiation observed and emphasizes the use of ketone bodies (KB) to predict the potential hazard of the BD-CCl4 interaction. Liver damage was modulated in male Sprague-Dawley rats by varying the concentration of the BD solutions ingested prior to a CCl4 challenge (0.1 ml/kg, i.p.). These data were compared to ketone bodies in plasma, hepatic tissue and urine. BD produced a dose-dependent metabolic ketosis observable at dosages between 1.1 and 9.9 g/kg per day given for 7 days. Plasma and liver data correlated well together. Concomitantly, potentiation of the CCl4-induced liver injury was also dose-related for the same dosage range; the minimum effective dosage of BD for potentiation was estimated as 1.1 g/kg per day. The linear correlations between hepatic or plasma KB values and the indices of hepatic dysfunction (ALT, OCT) were highly significant. Using a semiquantitative method, a correlation was also found for the urinary KB data. These results suggest that plasma KB concentrations might be useful for predicting possible potentiation of the hepatonecrotic effect of CCl4 by BD.
For 28 days, four steers received l,3-butanediol, which causes ketonemia, and phlorizin, which causes glucosuria. Steers also were fasted for 9 days. Effects of treatments on concentrations of metabolites in blood and liver and on kinetics of glucose metabolism were determined. Treatments were: control, control with dietary butanediol plus injected phlorizin, and fasting. Fasting caused hypoinsulinemia and decreased liver glycogen by 60%. Butanediol plus phlorizin and fasting caused 18% and 19% decreases of plasma glucose and 2.5- and 6-fold increses of free fatty acid concentrations in blood plasma. Glucose irreversible loss averaged 371, 541, and 182 g/day during control, butanediol plus phlorizin treatment, and fasting. Butanediol plus phlorizin increased-liver ketone body concentrations, caused glucosuria, ketonuria, and ketonemia, but did not affect insulin, glucagon, or growth hormone concentrations in plasma or triglyceride and glycogen contents in liver. Steers given butane plus phlorizin did not show all the usual signs of lactation ketosis, but the treatment still offers promise for studying causes and effects of ketosis.
Rats maintained on 1,3-butanediol exhibit potentiated cholestatic responses to taurolithocholate or manganese-bilirubin injections; with alpha-naphthylisothiocyanate, the hyperbilirubinemia is enhanced but not the depression in bile flow.

Dates

Last modified: 08-15-2023

Explore Compound Types